molecular formula C10H15N3 B13078300 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine

1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine

Katalognummer: B13078300
Molekulargewicht: 177.25 g/mol
InChI-Schlüssel: WLDZRHNRYYICAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{Bicyclo[221]heptan-2-yl}-1H-pyrazol-3-amine is a compound characterized by its unique bicyclic structure fused with a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.

    Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reaction: The final step involves coupling the bicyclic intermediate with the pyrazole derivative under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: NBS, halogenated solvents, room temperature.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated pyrazoles.

Wissenschaftliche Forschungsanwendungen

1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and resins with unique mechanical properties.

Wirkmechanismus

The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity to specific sites. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

  • 1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine
  • 5-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine

Comparison:

  • Structural Differences: The position and type of substituents on the pyrazole ring can significantly affect the compound’s properties and reactivity.
  • Unique Features: 1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its binding affinity and specificity in biological systems.

Eigenschaften

Molekularformel

C10H15N3

Molekulargewicht

177.25 g/mol

IUPAC-Name

1-(2-bicyclo[2.2.1]heptanyl)pyrazol-3-amine

InChI

InChI=1S/C10H15N3/c11-10-3-4-13(12-10)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H2,11,12)

InChI-Schlüssel

WLDZRHNRYYICAN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2N3C=CC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.